2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrazide: The hydrazide moiety is formed by reacting the sulfonylated pyrazole with hydrazine hydrate.
Condensation with Methoxybenzaldehyde: The final step involves the condensation of the hydrazide with 3-methoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially leading to the formation of amine derivatives.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological assays and materials applications .
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfonyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S/c1-23-13-4-2-3-11(5-13)6-16-18-14(20)9-24(21,22)10-19-8-12(15)7-17-19/h2-8H,9-10H2,1H3,(H,18,20)/b16-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGQEWNUQSDPB-OMCISZLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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